molecular formula C25H19ClN6O3 B2803082 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-45-2

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2803082
CAS No.: 538343-45-2
M. Wt: 486.92
InChI Key: BVRANQNTKHOVMY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H19ClN6O3 and its molecular weight is 486.92. The purity is usually 95%.
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Biological Activity

The compound 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The specific synthetic route includes the formation of the triazolo-pyrimidine core through cyclization reactions involving various aromatic amines and nitro-substituted phenyl groups. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. A study highlighted that benzothioate derivatives derived from triazoles exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Antioxidant Properties

Triazolopyrimidines are also recognized for their antioxidant capabilities. Compounds within this class have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often attributed to the presence of electron-donating substituents on the aromatic rings .

Anticholinesterase Activity

Recent studies have focused on compounds with dual-target mechanisms for treating neurodegenerative diseases such as Alzheimer’s disease. Notably, triazolopyrimidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology. The most potent derivatives exhibited micromolar IC50 values, indicating strong inhibitory effects . The structural analysis revealed that these compounds interact with both the catalytic and peripheral sites of AChE.

Case Studies

  • Alzheimer's Disease Therapeutics : A study synthesized a series of triazolopyrimidine derivatives and evaluated their AChE inhibition alongside antioxidant activity. One compound demonstrated an IC50 value of 1.32 μM against AChE and significant antioxidant effects .
  • Antimicrobial Screening : Another investigation assessed various triazole derivatives for their antibacterial properties. Compounds similar in structure to This compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is influenced by their molecular structure. Substituents such as nitro and chloro groups on the aromatic rings enhance biological efficacy by modulating electronic properties and steric hindrance. For example:

SubstituentEffect on Activity
Nitro groupIncreases AChE inhibition
Chlorine atomEnhances antimicrobial properties
Methyl groupModulates antioxidant capacity

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-8-3-2-4-9-19)22(16-10-12-20(13-11-16)32(34)35)31-25(27-15)29-23(30-31)17-6-5-7-18(26)14-17/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRANQNTKHOVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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